molecular formula C9H8N2O4 B2777620 N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine CAS No. 808101-24-8

N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine

Cat. No.: B2777620
CAS No.: 808101-24-8
M. Wt: 208.173
InChI Key: AXHFCXXSDCCLOA-UXBLZVDNSA-N
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Description

“N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine” is an organic compound characterized by the presence of an acetyloxy group and a nitrophenyl group attached to an imine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine” typically involves the condensation of an aldehyde with a primary amine in the presence of an acetic anhydride. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

    Batch Reactors: For controlled synthesis.

    Continuous Flow Reactors: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amine group under suitable conditions.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of “N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine” would depend on its specific application. Generally, it may interact with molecular targets through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor activity.

    Chemical Reactions: Undergoing specific chemical reactions that lead to its desired effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(acetyloxy)-N-[(E)-(4-nitrophenyl)methylidene]amine
  • N-(acetyloxy)-N-[(E)-(2-nitrophenyl)methylidene]amine

Uniqueness

“N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine” is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-7(12)15-10-6-8-3-2-4-9(5-8)11(13)14/h2-6H,1H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHFCXXSDCCLOA-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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